molecular formula C19H21NO2 B1324791 4-Methyl-4'-morpholinomethyl benzophenone CAS No. 898769-66-9

4-Methyl-4'-morpholinomethyl benzophenone

Cat. No. B1324791
CAS RN: 898769-66-9
M. Wt: 295.4 g/mol
InChI Key: IEPLCFQVKQDBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4'-morpholinomethyl benzophenone is a chemical compound that is part of a broader class of benzophenone derivatives. These compounds are known for their diverse range of biological activities, including antiproliferative and anti-inflammatory properties. The presence of a morpholine moiety in these compounds is significant, as it often contributes to their biological activity .

Synthesis Analysis

The synthesis of benzophenone derivatives, including those with morpholine groups, typically involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogues have been synthesized from (4-hydroxy-aryl)-aryl methanones . Another example is the synthesis of a polyheterocyclic compound involving a morpholino group, which

Scientific Research Applications

Photopolymerization and Material Science

4-Methyl-4'-morpholinomethyl benzophenone is involved in the field of photopolymerization and material science. One study explored the photopolymerization kinetics of 1,6-Hexanediol Diacrylate, using 4-methylbenzophenone derivatives as photoinitiators. It was found that the structure of the diaryl ketone and their mass ratio played a crucial role in the kinetics of photopolymerization rate and monomer conversion. This highlights the importance of 4-methyl-4'-morpholinomethyl benzophenone in photopolymerization processes, with potential applications in developing materials with enhanced properties (Sun Meng-zhou, 2007).

Cancer Research and Antiproliferative Properties

In cancer research, novel benzophenone derivatives, including 4-methyl-4'-morpholinomethyl benzophenone, were synthesized and screened for cytotoxic and antitumor activity. Compounds with morpholino and thiomorpholino benzophenone structures exhibited potent cytotoxic activity against various cancer cell lines. These findings suggest the potential of 4-methyl-4'-morpholinomethyl benzophenone derivatives in the development of new therapeutic agents for cancer treatment (E. Kumazawa et al., 1997).

Photoinitiator Migration and Food Safety

The migration behaviors of photoinitiators, including 4-methyl-4'-morpholinomethyl benzophenone, from packaging materials into food simulants were quantified to assess food safety. The study showed that heating methods, such as microwave and conventional heating, could accelerate the migration rate of photoinitiators into food, with implications for food safety and packaging material design (Shuilin Ji et al., 2019).

Safety and Hazards

While specific safety and hazard information for 4-Methyl-4’-morpholinomethyl benzophenone is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment, and to avoid creating dust or inhaling vapors .

Mechanism of Action

Target of Action

This compound is a derivative of benzophenone, which has been studied for its antitumor activity . .

Mode of Action

Benzophenone derivatives have been shown to exhibit antitumor activity . The exact mechanism by which this compound interacts with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzophenone derivatives have been associated with antitumor activity, suggesting that they may interact with pathways related to cell proliferation and apoptosis

Result of Action

Benzophenone derivatives have been associated with antitumor activity This suggests that the compound may have potential effects on cell proliferation and apoptosis

properties

IUPAC Name

(4-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPLCFQVKQDBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642617
Record name (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4'-morpholinomethyl benzophenone

CAS RN

898769-66-9
Record name (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.